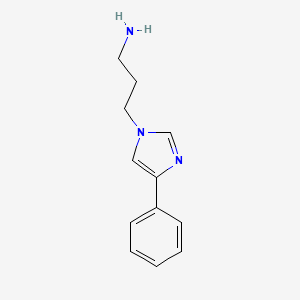

1H-Imidazole-1-propanamine, 4-phenyl-

Description

1H-Imidazole-1-propanamine, 4-phenyl- is a substituted imidazole derivative featuring a propanamine chain (-CH2CH2CH2NH2) at the 1-position and a phenyl group (C6H5) at the 4-position of the imidazole ring. The imidazole core, a five-membered aromatic heterocycle with two nitrogen atoms, provides a versatile scaffold for chemical modifications that influence electronic properties, solubility, and biological activity.

The compound’s basicity is highlighted by the NH2 group’s pKa of 9.25, as determined via capillary electrophoresis studies . This property distinguishes it from acidic imidazole derivatives, such as 1-(4-hydroxyphenyl)imidazole (OH pKa = 9.13) .

Properties

IUPAC Name |

3-(4-phenylimidazol-1-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-7-4-8-15-9-12(14-10-15)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWGVMGGOICDPBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C=N2)CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544506 | |

| Record name | 3-(4-Phenyl-1H-imidazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93667-93-7 | |

| Record name | 3-(4-Phenyl-1H-imidazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1H-Imidazole-1-propanamine, 4-phenyl- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the imidazole ring . Industrial production methods often employ high-yield, scalable processes such as multi-component reactions, which combine aldehydes, amines, and ammonium acetate under catalytic conditions .

Chemical Reactions Analysis

1H-Imidazole-1-propanamine, 4-phenyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.

Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the reduction of the imidazole ring.

Major products from these reactions include substituted imidazoles, reduced imidazole derivatives, and imidazole N-oxides.

Scientific Research Applications

Scientific Research Applications

1H-Imidazole-1-propanamine, 4-phenyl- has been explored for its potential in several areas:

Medicinal Chemistry

- Antihistamine Development : The compound's ability to interact with histamine receptors positions it as a candidate for developing antihistamines and other therapeutic agents targeting allergic reactions and related conditions .

- Cancer Treatment : Research indicates that derivatives of this compound can inhibit enzymes like indoleamine 2,3-dioxygenase (IDO), which is implicated in immune suppression in cancer. This makes it a promising lead for developing novel cancer therapies .

- Antimicrobial Properties : Studies have shown that imidazole derivatives exhibit antimicrobial activities against various pathogens, including bacteria and fungi .

Biochemical Research

- Enzyme Modulation : The compound has been studied for its role as an enzyme modulator, influencing biochemical pathways related to neurotransmitter systems . Its interaction with specific molecular targets can lead to significant biological effects.

- Signal Transduction : Research suggests that it may affect signaling pathways involved in immune response and cellular communication .

Materials Science

- Functional Materials : The compound is utilized in the development of functional materials such as catalysts and dyes. Its unique properties facilitate the creation of advanced materials for industrial applications .

Case Study 1: Anticancer Activity

A systematic study focused on developing IDO inhibitors from imidazole derivatives demonstrated that modifications to the 4-phenyl-imidazole scaffold significantly increased potency against cancer cells. The study highlighted specific interactions within the enzyme's active site that could be exploited for drug design .

Case Study 2: Antimicrobial Efficacy

Research evaluating the antibacterial activity of various imidazole derivatives found that certain compounds exhibited significant efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating infections where conventional antibiotics fail .

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-propanamine, 4-phenyl- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like indoleamine 2,3-dioxygenase, which plays a role in immune regulation by modulating tryptophan metabolism . This inhibition can suppress anti-tumor immunity and induce apoptosis in T-cells, highlighting its potential as an immunomodulatory agent .

Comparison with Similar Compounds

Structural and Electronic Comparisons

1-(4-Hydroxyphenyl)imidazole

- Substituents : 4-hydroxyphenyl (-C6H4OH).

- Key Properties : The hydroxyl group exerts a strong -I (inductive) effect, lowering the pKa of the hydroxyl proton to 9.13 .

- Contrast : Unlike 1H-Imidazole-1-propanamine, 4-phenyl-, this compound lacks the basic propanamine chain, resulting in acidic rather than basic ionization.

cis-4-Phenyl Imidazole (Compound 9q)

- Substituents : 4-phenyl group in cis-configuration.

- Key Properties : Demonstrated antifungal activity against Cryptococcus neoformans in vitro and superior in vivo efficacy in candidiasis models despite low solubility .

- Contrast : The absence of a propanamine chain likely reduces solubility compared to 1H-Imidazole-1-propanamine, 4-phenyl-, which may enhance bioavailability.

1H-Imidazole-4-propanamine

- Substituents : Propanamine at the 4-position (positional isomer).

- Key Properties : Molecular formula C6H11N3 (CAS 40546-33-6) .

N-(4-Phenyl)phenylsulfonyl Derivatives

- Substituents : N-(4-phenyl)phenylsulfonyl group.

- Key Properties : Weak inhibition of MMP-1 (matrix metalloproteinase-1), attributed to steric hindrance from the bulky substituent .

4-Phenyl Hydroxycoumarins

- Substituents: 4-phenyl on a coumarin scaffold (non-imidazole).

- Key Properties : Demonstrated HIV-1 integrase inhibition via QSAR and molecular docking studies .

- Contrast : While both compounds feature 4-phenyl groups, the imidazole core vs. coumarin scaffold leads to divergent biological targets and mechanisms.

Physicochemical and Pharmacological Comparisons

Key Observations:

- Electronic Effects : The 4-phenyl group in 1H-Imidazole-1-propanamine contributes to hydrophobicity, while the propanamine chain introduces a basic site, enhancing solubility relative to purely aromatic analogs .

- Positional Isomerism : Moving the propanamine from position 1 to 4 (as in 1H-Imidazole-4-propanamine) alters electronic distribution and may impact target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.